7-ethoxy-8-propyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
CAS No.:
Cat. No.: VC16346582
Molecular Formula: C17H20O3
Molecular Weight: 272.34 g/mol
* For research use only. Not for human or veterinary use.
![7-ethoxy-8-propyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one -](/images/structure/VC16346582.png)
Specification
Molecular Formula | C17H20O3 |
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Molecular Weight | 272.34 g/mol |
IUPAC Name | 7-ethoxy-8-propyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
Standard InChI | InChI=1S/C17H20O3/c1-3-6-11-9-14-12-7-5-8-13(12)17(18)20-16(14)10-15(11)19-4-2/h9-10H,3-8H2,1-2H3 |
Standard InChI Key | SLHXGBSBXIJANQ-UHFFFAOYSA-N |
Canonical SMILES | CCCC1=CC2=C(C=C1OCC)OC(=O)C3=C2CCC3 |
Introduction
Structural and Nomenclature Features
Molecular Architecture
The compound features a 2,3-dihydrocyclopenta[c]chromen-4(1H)-one backbone, a bicyclic system comprising a benzene ring fused to a cyclopentane moiety. Key substituents include:
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Ethoxy group (-OCH₂CH₃) at position 7.
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Propyl group (-CH₂CH₂CH₃) at position 8.
The chromenone core contributes to planar aromaticity, while the dihydrocyclopentane ring introduces steric constraints that influence reactivity.
Systematic Nomenclature
The IUPAC name 7-ethoxy-8-propyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is derived as follows:
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Chromen-4-one: A benzopyran-4-one system.
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Cyclopenta[c] fusion: Indicates fusion of a cyclopentane ring at the [c] position of the chromenone.
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Dihydro: Saturation at the 2,3-positions of the cyclopentane.
Synthesis and Chemical Reactivity
Synthetic Pathways
While no direct synthesis of 7-ethoxy-8-propyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is documented, analogous compounds suggest a multi-step approach:
Step 1: Formation of Chromenone Core
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Condensation of resorcinol derivatives with β-keto esters under acidic conditions yields chromen-4-one intermediates.
Step 2: Cyclopentane Annulation
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Diels-Alder reactions or intramolecular cyclization of allyl-substituted chromenones can form the dihydrocyclopenta ring .
Step 3: Functionalization
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Ethoxy introduction: Nucleophilic substitution using ethyl bromide in the presence of a base (e.g., K₂CO₃).
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Propyl introduction: Friedel-Crafts alkylation or Grignard reactions .
Key Reactivity Patterns
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Electrophilic Aromatic Substitution: The electron-rich chromenone ring undergoes halogenation or nitration at positions ortho/para to the ethoxy group.
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Reduction: The ketone at position 4 can be reduced to a secondary alcohol using NaBH₄ or LiAlH₄.
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Oxidation: Propyl side chains may oxidize to carboxylic acids under strong oxidizing conditions .
Physicochemical Properties
Physical State and Solubility
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State: Likely a crystalline solid at room temperature, based on analogs with similar substituents .
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and low solubility in water.
Spectral Characterization
Table 1: Predicted Spectral Data
Technique | Key Signals |
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¹H NMR | - δ 1.25–1.45 (t, 3H, CH₃ of ethoxy) |
- δ 3.90–4.10 (q, 2H, OCH₂ of ethoxy) | |
- δ 0.95–1.10 (t, 3H, CH₃ of propyl) | |
¹³C NMR | - δ 170–175 ppm (C=O of chromenone) |
IR | - 1680–1720 cm⁻¹ (C=O stretch) |
Data extrapolated from structurally related chromenones .
Analytical and Industrial Applications
Quality Control Methods
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HPLC: Reverse-phase C18 columns with UV detection at 254 nm for purity assessment.
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Mass Spectrometry: ESI-MS expected to show [M+H]⁺ at m/z 314.4 (calculated for C₁₉H₂₂O₃) .
Stability Considerations
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Photodegradation: Chromenones are prone to UV-induced decomposition; storage in amber glass is recommended.
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Hydrolysis: The ethoxy group may undergo slow hydrolysis under acidic conditions.
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